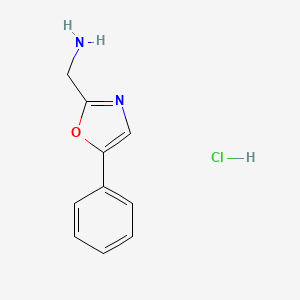
(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 64640-02-4 . It has a molecular weight of 210.66 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O.ClH/c11-6-10-12-7-9 (13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . This indicates the presence of a 5-membered oxazole ring with a phenyl group at position 5 and a methanamine group attached to the oxazole ring .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . Unfortunately, specific physical and chemical properties like density, melting point, boiling point were not found in the retrieved data .Mechanism of Action
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which plays a key role in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been reported to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anticancer agents. This compound has also been reported to have good solubility in water and organic solvents, making it easy to use in various assays. However, one limitation of using this compound is its stability, as it can degrade over time and under certain conditions.
Future Directions
There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can reduce oxidative stress in animal models of these diseases. Another area of interest is the development of this compound derivatives with improved activity and stability. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various fields of research.
Synthesis Methods
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride involves the reaction of 2-aminobenzophenone with glyoxal in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This method has been reported to have a yield of 60-70% and can be optimized for larger scale production.
Scientific Research Applications
(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride has been studied for its potential as a therapeutic agent in various fields of research. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. This compound has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Safety and Hazards
The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKTOLVQLITGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64640-02-4 |
Source


|
| Record name | (5-phenyl-1,3-oxazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)

![N-(3-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2855416.png)
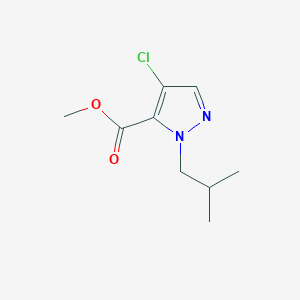
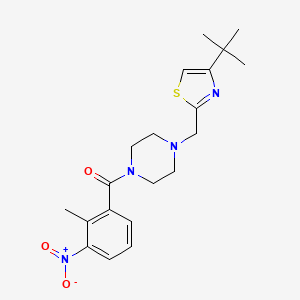

![2-(4-Thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2855423.png)
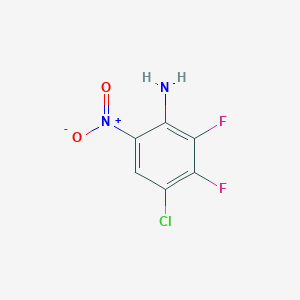
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2855425.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)
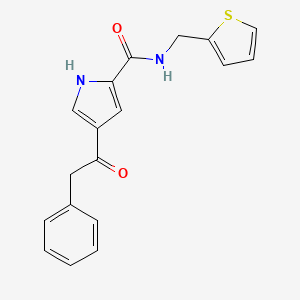
![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2855428.png)
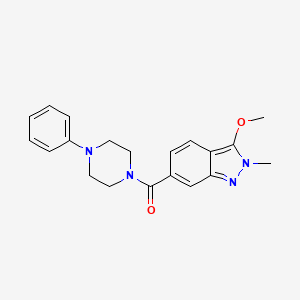
![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)